(+)-Allopseudococaine Hydrochloride
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Overview
Description
(+)-Allopseudococaine Hydrochloride is a synthetic compound that belongs to the tropane alkaloid family It is structurally similar to cocaine but has distinct pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Allopseudococaine Hydrochloride typically involves the chemical modification of tropane alkaloids. One common method includes the esterification of tropinone followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(+)-Allopseudococaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tropane derivatives.
Scientific Research Applications
(+)-Allopseudococaine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of novel tropane derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential as a local anesthetic and in the treatment of certain neurological disorders.
Industry: Utilized in the development of new chemical processes and as a precursor for other synthetic compounds.
Mechanism of Action
The mechanism of action of (+)-Allopseudococaine Hydrochloride involves its interaction with neurotransmitter transporters, particularly the dopamine transporter. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of cocaine but with different potency and duration of action.
Comparison with Similar Compounds
(+)-Allopseudococaine Hydrochloride can be compared with other tropane alkaloids such as:
Cocaine: Both compounds inhibit dopamine reuptake, but this compound has a different metabolic profile and duration of action.
Methylecgonine: Similar in structure but differs in its pharmacological effects and potency.
Scopolamine: Another tropane alkaloid with distinct anticholinergic properties.
Properties
Molecular Formula |
C17H22ClNO4 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl (1S,2R,3S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14+,15-;/m1./s1 |
InChI Key |
PIQVDUKEQYOJNR-OYEKJGGTSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
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